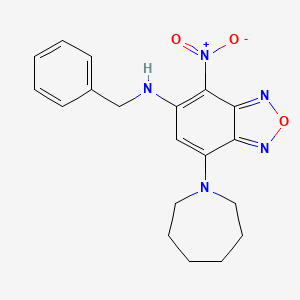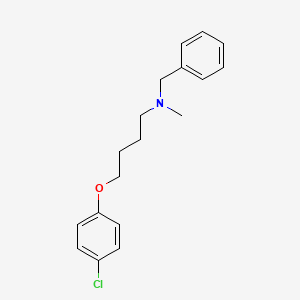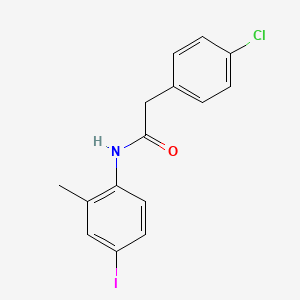
7-(1-azepanyl)-N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(1-azepanyl)-N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine, also known as ABNBA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 7-(1-azepanyl)-N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cancer cell growth and proliferation. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential. In addition, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis, and the inhibition of topoisomerase II activity. In addition, this compound has been shown to have fluorescent properties, making it useful as a probe for the detection of metal ions and biological molecules.
Advantages and Limitations for Lab Experiments
One advantage of 7-(1-azepanyl)-N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine is its potential as a new anticancer agent, as it has been shown to be effective against a range of cancer cell lines in vitro. In addition, this compound has fluorescent properties, making it useful as a probe for the detection of metal ions and biological molecules. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in biological experiments.
Future Directions
There are several future directions for research on 7-(1-azepanyl)-N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine. One direction is to investigate its potential as a new anticancer agent, including its efficacy in animal models and its mechanism of action in vivo. Another direction is to explore its potential as a building block for the synthesis of new fluorescent materials with improved properties. Finally, further research is needed to optimize the synthesis of this compound and improve its solubility for use in biological experiments.
Synthesis Methods
The synthesis of 7-(1-azepanyl)-N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine involves a series of chemical reactions, including the condensation of 2-nitrobenzaldehyde with benzylamine, followed by the cyclization of the resulting Schiff base with 1-azepanamine. The final product is obtained after nitration and reduction processes. The purity and yield of this compound can be improved by using different solvents and reaction conditions.
Scientific Research Applications
7-(1-azepanyl)-N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and fluorescence sensing. In medicinal chemistry, this compound has been investigated as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In materials science, this compound has been used as a building block for the synthesis of new fluorescent materials. In fluorescence sensing, this compound has been used as a fluorescent probe for the detection of metal ions and biological molecules.
properties
IUPAC Name |
7-(azepan-1-yl)-N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c25-24(26)19-15(20-13-14-8-4-3-5-9-14)12-16(17-18(19)22-27-21-17)23-10-6-1-2-7-11-23/h3-5,8-9,12,20H,1-2,6-7,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXCHJBELZGSBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC(=C(C3=NON=C23)[N+](=O)[O-])NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-methoxyphenyl)acetyl]-2,6-dimethylmorpholine](/img/structure/B5026936.png)


![ethyl (5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5026959.png)
![(5-{3-ethoxy-4-[(3-nitrobenzoyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5026961.png)
![2-(3-fluorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5026964.png)
![{7-[(diethylamino)carbonyl]-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl}acetic acid](/img/structure/B5026986.png)


![(3S*,4S*)-1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5027014.png)
![3-(4-chlorobenzyl)-5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5027024.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B5027032.png)
![N-(2-methoxyethyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5027035.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-mesitylglycinamide](/img/structure/B5027038.png)